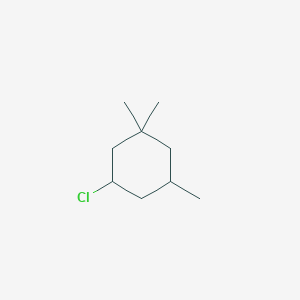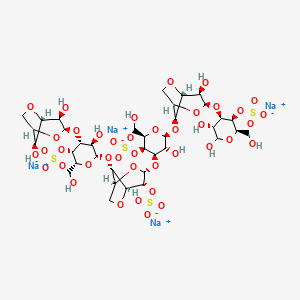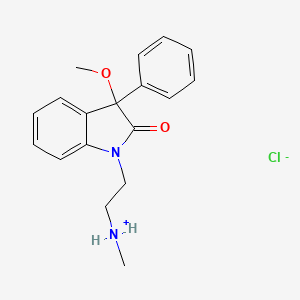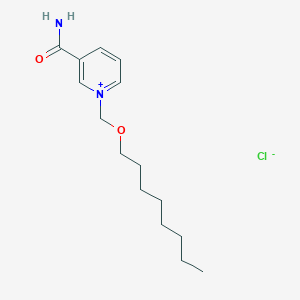
1-(Octoxymethyl)pyridin-1-ium-3-carboxamide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is a chemical compound with the molecular formula C15H25ClN2O2. It is a pyridinium derivative, characterized by the presence of a carbamoyl group at the third position and an octyloxymethyl group at the first position of the pyridinium ring. This compound is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with octyl chloromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-1-methylpyridinium chloride: A similar compound with a methyl group instead of an octyloxymethyl group.
3-Carbamoyl-1-(phenylmethyl)pyridinium chloride: Contains a phenylmethyl group at the first position.
3-Carbamoyl-1-(dodecyloxymethyl)pyridinium chloride: Features a longer dodecyloxymethyl chain.
Uniqueness
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the octyloxymethyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C15H25ClN2O2 |
|---|---|
Molecular Weight |
300.82 g/mol |
IUPAC Name |
1-(octoxymethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-7-11-19-13-17-10-8-9-14(12-17)15(16)18;/h8-10,12H,2-7,11,13H2,1H3,(H-,16,18);1H |
InChI Key |
SNRRBGKPFJZKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



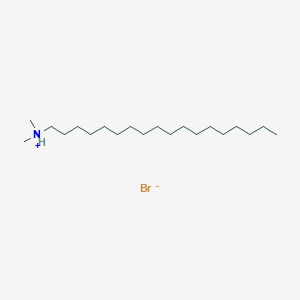
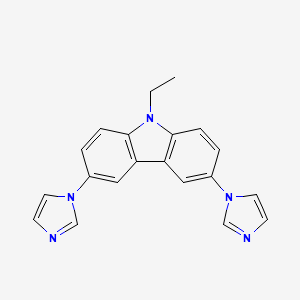



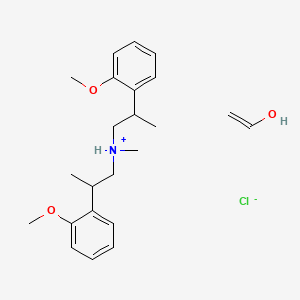
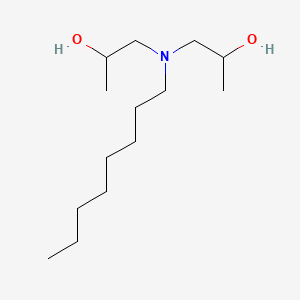
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
